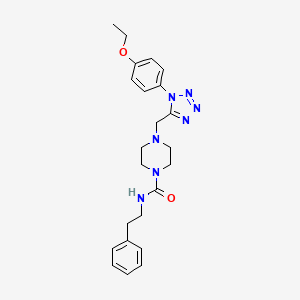
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a complex organic compound featuring a unique arrangement of functional groups. It is known for its significant role in the field of medicinal chemistry, particularly due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: Typically involves the reaction of 4-ethoxyphenyl hydrazine with a carboxylic acid derivative to form a tetrazole ring.
Piperazine Addition: Phenethylpiperazine is then introduced through a nucleophilic substitution reaction, where the tetrazole intermediate reacts with phenethylpiperazine under controlled conditions.
Final Assembly: The resulting intermediate undergoes a final reaction to incorporate the carboxamide group, often facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound often requires optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pH, and the use of high-purity reagents. Scalability is achieved through batch processing or continuous flow techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Can undergo oxidation reactions, particularly at the phenethyl group.
Reduction: The nitro group in certain analogs can be reduced to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Leads to amines.
Substitution: Results in various substituted derivatives, which can have differing pharmacological properties.
Wissenschaftliche Forschungsanwendungen
This compound has a range of applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent, investigated for anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Can be a precursor in the production of specialty chemicals.
Wirkmechanismus
The compound exerts its effects through binding to specific molecular targets, such as enzyme active sites or receptor proteins. This binding can inhibit or activate biological pathways. The tetrazole ring, in particular, is known for its role in mimicking carboxylate groups in enzyme substrates, providing the compound with its unique biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparing it with other tetrazole-containing compounds reveals its uniqueness:
Similar Compounds: Losartan, Valsartan (commonly known tetrazoles in pharmaceuticals).
Uniqueness: The presence of the phenethylpiperazine and carboxamide groups in 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide adds distinct chemical properties and potentially different biological activities.
This compound's structural diversity sets it apart, providing a rich area for scientific exploration.
Eigenschaften
IUPAC Name |
4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-2-32-21-10-8-20(9-11-21)30-22(25-26-27-30)18-28-14-16-29(17-15-28)23(31)24-13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,24,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJLEBRXPDWAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2393276.png)
![2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2393279.png)
![2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2393281.png)



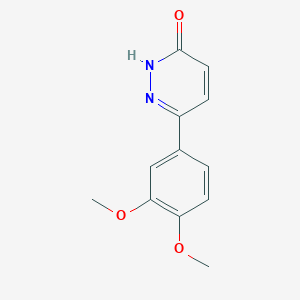
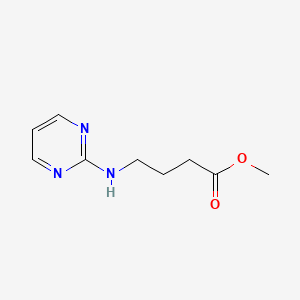


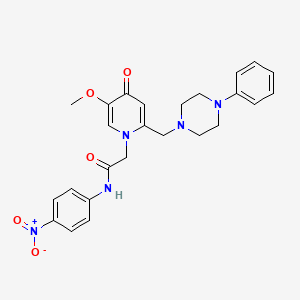
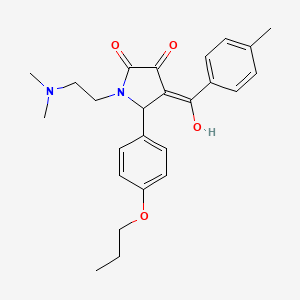
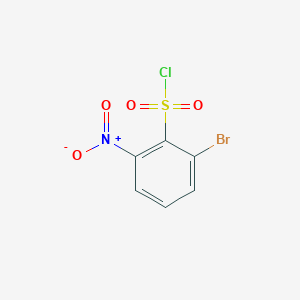
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2393297.png)
